molecular formula C25H26ClFN2O8S2 B12765449 2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate) CAS No. 81223-57-6

2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate)

Cat. No.: B12765449
CAS No.: 81223-57-6
M. Wt: 601.1 g/mol
InChI Key: RCJCGRHAVPPHJW-LVEZLNDCSA-N
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Description

2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate) is a synthetic organic compound that belongs to the class of thienobenzothiepin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate) typically involves multi-step organic reactions. The process may start with the preparation of the thienobenzothiepin core, followed by the introduction of the chloro and fluoro substituents. The final step often involves the addition of the 4-methylpiperazino group and the formation of the bis(maleate) salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienobenzothiepin ring.

    Reduction: Reduction reactions could target the chloro and fluoro substituents, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate) can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties, including potential therapeutic effects.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate) would likely involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin
  • 4-(4-Methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate)

Uniqueness

Compared to similar compounds, 2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate) may exhibit unique pharmacological properties due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

81223-57-6

Molecular Formula

C25H26ClFN2O8S2

Molecular Weight

601.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(2-chloro-8-fluoro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)-4-methylpiperazine

InChI

InChI=1S/C17H18ClFN2S2.2C4H4O4/c1-20-4-6-21(7-5-20)14-8-11-2-3-12(19)9-15(11)22-17-13(14)10-16(18)23-17;2*5-3(6)1-2-4(7)8/h2-3,9-10,14H,4-8H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

RCJCGRHAVPPHJW-LVEZLNDCSA-N

Isomeric SMILES

CN1CCN(CC1)C2C3=C(SC4=C(C2)C=CC(=C4)F)SC(=C3)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(S4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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